FLT3/TrKA-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FLT3/TrKA-IN-1 is a potent dual kinase inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and tropomyosin receptor kinase A (TrKA). This compound has shown significant potential in the treatment of acute myeloid leukemia (AML) by inhibiting the activity of these kinases, which are often overexpressed or mutated in AML cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: FLT3/TrKA-IN-1 is synthesized through a series of chemical reactions involving benzimidazole-based structures. The synthesis typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Functionalization: The benzimidazole core is then functionalized with various substituents to enhance its inhibitory activity against FLT3 and TrKA. This step may involve reactions such as alkylation, acylation, or sulfonation.
Final Coupling: The final step involves coupling the functionalized benzimidazole with other molecular fragments to achieve the desired dual kinase inhibitory activity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: FLT3/TrKA-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups, altering the compound’s inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the substituents on the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified inhibitory activities against FLT3 and TrKA .
Wissenschaftliche Forschungsanwendungen
FLT3/TrKA-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and structure-activity relationships.
Biology: Employed in cell-based assays to investigate the role of FLT3 and TrKA in cellular signaling pathways.
Medicine: Potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers with overexpression or mutations in FLT3 and TrKA.
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery programs
Wirkmechanismus
FLT3/TrKA-IN-1 exerts its effects by binding to the active sites of FLT3 and TrKA, thereby inhibiting their kinase activities. This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, leading to the suppression of cellular proliferation and induction of apoptosis in cancer cells. The compound targets both wild-type and mutated forms of FLT3, making it effective against various AML subtypes .
Vergleich Mit ähnlichen Verbindungen
FLT3/TrKA-IN-1 is unique due to its dual inhibitory activity against both FLT3 and TrKA. Similar compounds include:
Quizartinib: A selective FLT3 inhibitor with high potency against FLT3-ITD mutations but limited activity against TrKA.
Gilteritinib: Another FLT3 inhibitor with broader activity against FLT3 mutations but no significant activity against TrKA.
Midostaurin: A multi-kinase inhibitor targeting FLT3, KIT, and PDGFR but with less specificity compared to this compound
This compound stands out due to its ability to target both FLT3 and TrKA, providing a broader therapeutic potential for AML treatment .
Eigenschaften
Molekularformel |
C28H30N4O2 |
---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
N-[4-[5-[4-(2-piperidin-1-ylethoxy)phenyl]benzimidazol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H30N4O2/c1-21(33)30-24-8-10-25(11-9-24)32-20-29-27-19-23(7-14-28(27)32)22-5-12-26(13-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,19-20H,2-4,15-18H2,1H3,(H,30,33) |
InChI-Schlüssel |
GAXVYKWKQSGVIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=C(C=C4)OCCN5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.